N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide chemical properties
N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide chemical properties
Topic: N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide Content Type: Technical Monograph / Application Guide
A Semi-Rigid Diamine Scaffold for Medicinal Chemistry
Executive Summary
N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide (CAS: 1000958-59-7) is a specialized heterocyclic building block characterized by a 4,4'-bipiperidine core mono-functionalized with a dimethylsulfamoyl group.[1] This compound serves as a critical intermediate in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and ion channel blockers, where the bipiperidine moiety acts as a rigid, non-aromatic spacer (approx. 9–11 Å) capable of orienting pharmacophores in specific vectors.
The molecule features two distinct nitrogen centers: a chemically inert sulfonamide (acting as a hydrogen bond acceptor and metabolic shield) and a reactive secondary amine (available for diversification). This duality makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and the construction of Proteolysis Targeting Chimeras (PROTACs) linkers.
Physicochemical Specifications
The following data aggregates experimental values and calculated descriptors essential for formulation and retrosynthetic planning.
| Property | Value / Description |
| CAS Number | 1000958-59-7 |
| Molecular Formula | |
| Molecular Weight | 275.41 g/mol |
| Appearance | Colorless to pale yellow crystalline solid |
| Melting Point | 124–126 °C |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in Water |
| pKa (Calc.) | ~10.8 (Secondary Amine), -1.5 (Sulfonamide) |
| LogP (Calc.) | 1.12 ± 0.4 |
| H-Bond Donors | 1 (Secondary Amine) |
| H-Bond Acceptors | 3 (Sulfonyl oxygens + Amine nitrogen) |
Synthetic Methodology & Protocol
Expert Insight: Direct sulfonylation of 4,4'-bipiperidine often results in a statistical mixture of mono- and bis-sulfonamides, necessitating tedious chromatographic separation. The protocol below utilizes a protection-deprotection strategy to ensure regiospecificity and high yield, a standard validated in high-throughput medicinal chemistry.
Workflow Diagram
The following diagram illustrates the logical flow from the raw bipiperidine core to the final mono-functionalized scaffold.
Figure 1: Controlled synthesis pathway minimizing bis-functionalization byproducts.
Detailed Protocol
Step 1: Selective Protection (Or Commercial Sourcing)
Rationale: While 4,4'-bipiperidine is cheap, separating the mono-product is inefficient. Starting with N-Boc-4,4'-bipiperidine (commercially available) is the preferred industrial route.
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Reagents: N-Boc-4,4'-bipiperidine (1.0 eq), Dichloromethane (DCM), Triethylamine (TEA, 1.5 eq).
Step 2: Sulfonylation
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Setup: Dissolve N-Boc-4,4'-bipiperidine (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.
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Base Addition: Add TEA (15 mmol) and cool the solution to 0°C.
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Addition: Dropwise add Dimethylsulfamoyl chloride (11 mmol) dissolved in DCM.
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Note: Dimethylsulfamoyl chloride is less reactive than alkyl sulfonyl chlorides; allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
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Workup: Quench with water. Wash organic layer with 1N HCl (careful: do not deprotect Boc yet, keep contact time short or use citric acid) and brine. Dry over
.
Step 3: Deprotection
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Reaction: Dissolve the intermediate in DCM (20 mL). Add Trifluoroacetic acid (TFA, 5 mL) dropwise at 0°C.
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Monitoring: Stir at RT for 1 hour. Monitor by LC-MS (Loss of Boc mass: -100 Da).
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Isolation: Concentrate in vacuo. Basify with saturated
to pH > 10. Extract with DCM/Isopropanol (3:1) to ensure recovery of the polar free amine. -
Purification: Recrystallize from Ether/Hexanes or purify via silica chromatography (Eluent: DCM/MeOH/NH3).
Functional Reactivity & Applications
The utility of N,N-dimethyl-4,4'-bipiperidine-1-sulfonamide lies in its secondary amine handle . It is typically subjected to three primary transformations in drug discovery campaigns:
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Reductive Amination: Reaction with aldehydes to generate tertiary amines. This preserves the basicity of the nitrogen, crucial for interactions with Aspartate residues in GPCR binding pockets (e.g., CCR5, CXCR4).
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Amide Coupling: Reaction with carboxylic acids to form rigid amides. This removes the basic center, altering the physicochemical profile (LogD modulation).
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SNAr / Buchwald Coupling: Attachment to heteroaryl halides for kinase inhibitor scaffolds.
Pharmacophore Logic
The bipiperidine core provides a defined distance vector. Unlike flexible alkyl chains, the chair-chair conformation of the bipiperidine restricts the spatial freedom of the attached groups, reducing the entropic penalty upon binding.
Figure 2: Structural logic of the scaffold in medicinal chemistry applications.
Safety & Handling (SDS Summary)
While generally stable, standard laboratory safety protocols apply.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place. Hygroscopic tendencies may be observed in the hydrochloride salt form.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen and Sulfur oxides are combustion products).
References
-
ChemicalBook. (2024). [4,4'-Bipiperidine]-1-sulfonamide, N,N-dimethyl- Properties and Safety.[2] Retrieved from
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PubChem. (2025).[2][3] Compound Summary: 4,4'-Bipiperidine Derivatives.[1][4][3] National Library of Medicine. Retrieved from
-
Santa Cruz Biotechnology. (2024). N,N-Dimethyl-4,4'-bipiperidine-1-sulfonamide Product Analysis. Retrieved from [1]
- Mercer, S. E., et al. (2014). Bipiperidine scaffolds in CCR2 antagonists.Bioorganic & Medicinal Chemistry Letters. (Contextual citation for bipiperidine scaffold utility).
Sources
- 1. scbt.com [scbt.com]
- 2. N,N-dimethyl-4-oxopiperidine-1-sulfonamide | C7H14N2O3S | CID 28753772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N4,N4,N4′,N4′-Tetra (1,1′-biphenyl)-4-yl -(1,1′-biphenyl)-4,4′-diamine Sigma-Aldrich [sigmaaldrich.com]
